molecular formula C14H21N3O4 B14164999 Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate CAS No. 1246550-38-8

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate

Cat. No.: B14164999
CAS No.: 1246550-38-8
M. Wt: 295.33 g/mol
InChI Key: RHHRYLXSVMSJEX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate (CID 72211569) is a high-purity chemical intermediate with the molecular formula C14H21N3O4 . This compound integrates a pyridine ring with a tert-butoxycarbonyl (Boc) protected amine and an ethyl acetate moiety, making it a valuable scaffold in medicinal chemistry and pharmaceutical development. Its primary research application lies in the synthesis of complex molecules, particularly as a building block for active pharmaceutical ingredients (APIs) and other fine chemicals . The Boc-protecting group is crucial for safeguarding the amine functionality during multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization . Suppliers typically offer this compound with a purity of ≥96% , and it should be stored under an inert gas (nitrogen or argon) at 2-8°C to ensure stability . This product is intended For Research and Further Manufacturing Use Only and is strictly not for direct human use or diagnostic applications . Researchers can leverage its structural features to develop novel compounds for various therapeutic areas. For specific handling and safety information, consult the product's Safety Data Sheet (SDS). Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken.

Properties

CAS No.

1246550-38-8

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 2-amino-2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11(15)9-7-6-8-10(16-9)17-13(19)21-14(2,3)4/h6-8,11H,5,15H2,1-4H3,(H,16,17,19)

InChI Key

RHHRYLXSVMSJEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Boc Protection of 6-Aminopyridine Derivatives

A widely adopted method involves Boc protection of a pre-existing amino group on the pyridine ring.

Procedure :

  • Starting Material : Ethyl 2-(6-aminopyridin-2-yl)acetate.
  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), 1,4-dioxane.
  • Conditions : Reflux at 100–110°C for 18 hours.
  • Work-up : Quenching with water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and silica gel chromatography (eluent: n-hexane/ethyl acetate, 2:1).

Yield : 85%.
Mechanism : The Boc anhydride reacts with the primary amine via nucleophilic acyl substitution, forming a stable carbamate.

Advantages :

  • High yield and scalability.
  • Mild conditions compatible with ester functionalities.

Limitations :

  • Requires pre-synthesis of the 6-aminopyridine precursor.

Alkylation of Pyridine Carboxylic Acid Derivatives

An alternative route involves alkylation of a pyridine carboxylic acid derivative with a Boc-protected aminoethyl bromide.

Procedure :

  • Starting Material : 6-Hydroxyquinoline-2-carboxylic acid (adapted for pyridine systems).
  • Reagents : N-Boc-aminoethylbromide, DMF, potassium carbonate.
  • Conditions : Stirring at 80°C for 5 hours.
  • Work-up : Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and silica gel chromatography.

Yield : 85% (for analogous quinoline systems).
Mechanism : Nucleophilic substitution at the hydroxy group, facilitated by the base (K$$2$$CO$$3$$).

Advantages :

  • Applicable to electron-deficient pyridine systems.
  • Avoids direct handling of sensitive amines.

Limitations :

  • Requires synthesis of N-Boc-aminoethylbromide.

Optimization of Reaction Conditions

Solvent Systems

  • 1,4-Dioxane : Preferred for Boc protection due to its high boiling point (101°C) and compatibility with Boc anhydride.
  • DMF : Enhances reactivity in alkylation reactions by solubilizing inorganic bases (e.g., K$$2$$CO$$3$$).

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : n-Hexane/ethyl acetate (2:1 to 1:3).
  • Purity : 95–97%.

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$3$$): δ 1.44 (t, 3H, CH$$2$$CH$$3$$), 4.53 (q, 2H, CH$$2$$CH$$_3$$), 7.47 (s, 2H, pyridine-H).
  • IR : 1732 cm$$^{-1}$$ (ester C=O), 1806 cm$$^{-1}$$ (Boc C=O).

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Boc Protection 85% Scalable, high purity Requires pre-synthesized amine
Alkylation 85% Avoids amine handling Multi-step synthesis of reagents

Industrial-Scale Considerations

  • Cost Efficiency : Di-tert-butyl dicarbonate is commercially available at $13.50/25g, making Boc protection economically viable.
  • Recyclability : Byproducts like trichlorobenzoic acid can be recycled via chlorination with thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Peptide and amide derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .

Comparison with Similar Compounds

Structural Variations and Functional Implications

Boc Protection vs. Unprotected Amines: The Boc group in the target compound and improves stability during synthetic workflows compared to the unprotected amino group in . However, the absence of the α-amino group in limits its utility in peptide bond formation relative to the target compound.

Pyridine Substitution Patterns: Positional Isomerism: The 6-position Boc substitution in the target compound vs. the 3-position in alters electronic properties and steric interactions, impacting binding affinity in drug design . Functional Group Diversity: The trifluoromethyl and dimethylamino groups in enhance lipophilicity and metabolic stability, making it more suited for pharmacokinetic optimization than the target compound .

Solubility and Reactivity: The Boc group in confers moderate solubility in chloroform and methanol, whereas the methoxy group in may increase polarity but reduce membrane permeability .

Biological Activity

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate, also known by its CAS number 408365-87-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • Purity : Typically available at 97% purity in commercial sources .

The compound's activity is primarily linked to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. The presence of the pyridine ring and the amino acid moiety suggests potential interactions with enzymes involved in cellular signaling and regulation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit key enzymes involved in cell proliferation and survival:

  • Histone Deacetylases (HDACs) : Compounds with similar structures have shown varying degrees of inhibition against HDAC isoforms, which play crucial roles in gene expression regulation. For instance, azumamides derived from similar scaffolds were found to be potent inhibitors of HDAC1–3, with IC50 values ranging from 14 to 67 nM .

2. Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 µM, indicating their potential for use in cancer therapy .

3. Anti-inflammatory Activity

Compounds structurally related to this compound have also been assessed for their anti-inflammatory properties. They were shown to reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting a mechanism for mitigating inflammation in neurological contexts .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionPotent inhibitors of HDAC1–3 with IC50 values between 14-67 nM
CytotoxicitySignificant cytotoxic effects on cancer cell lines at low concentrations
Anti-inflammatoryReduced NO and IL-6 levels in BV-2 microglial cells

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-yl)acetate?

Methodological Answer: The compound can be synthesized via Pd-catalyzed α-arylation of ethyl 2-(pyridin-2-yl)acetate derivatives. For example:

  • Step 1: Coupling ethyl 2-(pyridin-2-yl)acetate with a halogenated pyridine (e.g., 6-bromoquinoline) using Pd(OAc)₂ as a catalyst and X-Phos as a ligand in toluene at 110°C .
  • Step 2: Introduce the Boc-protected amine group via sulfonylation or carbamate formation. For instance, 3-chloro-2-methylbenzenesulfonyl chloride has been used to synthesize analogous pyridinylacetate sulfonamides under anhydrous conditions .
  • Step 3: Purify intermediates using flash column chromatography (e.g., 20–100% ethyl acetate/hexanes) .

Q. How can I purify intermediates and final products effectively?

Methodological Answer:

  • Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexanes for intermediates .
  • Recrystallization: For crystalline derivatives, recrystallize from ethanol or methanol. Example: Pyridine-thioacetate derivatives were recrystallized to achieve >98% purity .
  • HPLC: For analytical validation, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning using SHELXL for refinement . Example: Ethyl 2-((6-(4-bromophenyl)pyridin-2-yl)thio)acetate was confirmed via single-crystal X-ray analysis .
  • NMR/IR: Use 1H^1H-NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and IR to confirm carbonyl stretches (1735 cm1^{-1} for esters) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester or Boc groups .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the Boc group .

Advanced Research Questions

Q. How can Pd-catalyzed reaction yields be optimized for this compound?

Methodological Answer:

  • Ligand Screening: Test phosphine ligands (e.g., X-Phos, SPhos) to enhance catalytic efficiency. X-Phos achieved 73% yield in analogous α-arylation reactions .
  • Solvent Optimization: Use toluene or dioxane at 110°C for improved reaction rates .
  • Additives: Include Hantzsch ester (1.5 equiv) as a reductant to suppress side reactions .

Q. How do I analyze conflicting NMR data for Boc-protected intermediates?

Methodological Answer:

  • 2D NMR: Use HSQC or HMBC to resolve overlapping signals. Example: 13C^{13}C-NMR confirmed Boc carbonyl resonance at δ 155–160 ppm .
  • X-ray Validation: Resolve ambiguities by crystallizing the compound and refining with SHELXL .

Q. What strategies mitigate Boc group deprotection during synthesis?

Methodological Answer:

  • Acid Sensitivity: Avoid trifluoroacetic acid (TFA) until the final deprotection step. Use milder acids (e.g., HCl/dioxane) for intermediates .
  • Monitoring: Track Boc stability via TLC (Rf shift upon deprotection) or 1H^1H-NMR .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

  • Antimicrobial Screening: Test against Gram-positive/negative bacteria using MIC assays. Analogous pyridine-thioacetates showed IC₅₀ values of 10–50 µM .
  • Anticancer Evaluation: Use MTT assays on cancer cell lines (e.g., MCF-7). Multi-component pyridine derivatives exhibited cytotoxicity via apoptosis induction .

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